Product packaging for 2-Naphthol, 1-ethyl-(Cat. No.:CAS No. 17324-08-2)

2-Naphthol, 1-ethyl-

Cat. No.: B8659200
CAS No.: 17324-08-2
M. Wt: 172.22 g/mol
InChI Key: APBRTNCOFUFMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research on Naphthol Chemistry

The history of naphthol chemistry is intertwined with the development of the synthetic dye industry in the 19th century. The discovery that 2-naphthol (B1666908) could be coupled with diazonium salts to produce vibrant and solvent-soluble dyes, such as the Sudan dyes, marked a significant milestone. wikipedia.orgiipseries.org Early research focused on understanding the fundamental reactions of 2-naphthol, including its sulfonation and subsequent fusion with sodium hydroxide (B78521) to produce the naphthol itself. wikipedia.org Over time, the scope of naphthol chemistry expanded beyond dyes to include the synthesis of pharmaceuticals, agrochemicals, and materials with specific optical and electronic properties. fardapaper.irresearchgate.net A pivotal development was the Bucherer reaction, which demonstrates the tautomeric nature of 2-naphthol and its conversion to 2-aminonaphthalene. wikipedia.org More recent research has focused on developing greener and more efficient synthetic methods, such as multicomponent reactions and the use of heterogeneous catalysts, to access a diverse range of naphthol derivatives. fardapaper.irresearchgate.net

Significance of 1-Alkyl-2-Naphthols in Synthetic Organic Chemistry

The introduction of an alkyl group at the 1-position of 2-naphthol, creating 1-alkyl-2-naphthols, significantly influences the molecule's properties and reactivity. Electrophilic attack on 2-naphthol characteristically occurs at the 1-position, making direct alkylation a common synthetic route. wikipedia.org These 1-alkylated derivatives are crucial intermediates in organic synthesis. For instance, they are precursors to 1-amidoalkyl-2-naphthols, a class of compounds with notable biological activities, including potential use as HIV protease inhibitors and in anti-Parkinson's treatments. researchgate.netmdpi.comderpharmachemica.com The synthesis of these compounds often involves a one-pot, three-component Mannich-type reaction between a 1-alkyl-2-naphthol, an aldehyde, and an amide. researchgate.netarcjournals.org Furthermore, 1-alkyl-2-naphthols can be converted to other important bioactive molecules like aminoalkyl naphthols (Betti bases) and oxazines. mdpi.com The development of efficient methods for the synthesis of 1-alkyl-2-naphthols, such as those utilizing heterogeneous catalysts like HClO4-SiO2, continues to be an active area of research. tandfonline.comresearchgate.net

Scope and Research Objectives Pertaining to 2-Naphthol, 1-ethyl-

Research specifically targeting 2-Naphthol, 1-ethyl- aims to understand the influence of the ethyl group on the compound's physical and chemical properties, as well as to explore its potential applications. A primary objective is the development of efficient and selective synthetic methods for its preparation. Studies have investigated the alkylation of 2-naphthol with ethanol (B145695) in the presence of various catalysts, with a focus on maximizing the yield and selectivity for 1-ethyl-2-naphthol over other isomers and byproducts. aak.gov.az For example, the use of a ternary catalytic system has been shown to produce 1-ethyl-2-naphthol with high selectivity. aak.gov.az

Another key research area involves the functionalization of 1-ethyl-2-naphthol to create more complex and potentially bioactive molecules. For instance, the hydroxylative oxidative dearomatization of 1-ethyl-2-naphthol has been studied to produce 1-ethyl-1-hydroxynaphthalen-2(1H)-one, a potentially useful synthetic intermediate. rsc.org Furthermore, understanding the spectroscopic properties of 1-ethyl-2-naphthol is crucial for its characterization and for monitoring reactions in which it is involved. rsc.orgresearchgate.net The ultimate goal of such research is to establish 1-ethyl-2-naphthol as a valuable building block in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of 2-Naphthol, 1-ethyl-

Property Value Source
IUPAC Name 1-ethylnaphthalen-2-ol nih.gov
Molecular Formula C₁₂H₁₂O nih.gov
Molecular Weight 172.22 g/mol nih.gov
CAS Number 17324-08-2 nih.gov
XLogP3 3.6 nih.gov

Table 2: Spectroscopic Data of a Derivative of 1-ethyl-2-naphthol

Derivative Spectroscopic Technique Key Data Source
1-ethyl-1-hydroxynaphthalen-2(1H)-one IR (Neat Film, NaCl) 3450, 3246, 1680, 1450, 750, 550 cm⁻¹ rsc.org
¹H NMR (400 MHz, CDCl₃) δ 7.64(d, J=7.6, 1H), 7.41(m,2H), 7.31(m,2H), 6.16(d, J= 9.6Hz,1H), 3.78(s,1H), 1.74(m,2H), 1.20 (m,2H), δ 0.812 (t,J=6.8Hz, 3H) rsc.org
¹³C NMR (100 MHz, CDCl₃) δ 205.5, 145.82, 144.53, 130.16, 129.31, 128.86, 127.71, 126.00, 122.75, 80.13, 47.68, 17.09, 15.28 rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O B8659200 2-Naphthol, 1-ethyl- CAS No. 17324-08-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17324-08-2

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1-ethylnaphthalen-2-ol

InChI

InChI=1S/C12H12O/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13/h3-8,13H,2H2,1H3

InChI Key

APBRTNCOFUFMAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Naphthol, 1 Ethyl and Analogous Compounds

Direct Alkylation Approaches to 1-Ethyl-2-Naphthol

Direct alkylation stands as a primary route for the synthesis of 1-ethyl-2-naphthol. This can be achieved through several methods, including catalytic alkylation with ethanol (B145695) and nucleophilic substitution reactions.

Catalytic Alkylation of 2-Naphthol (B1666908) with Ethanol

The gas-phase alkylation of 2-naphthol with ethanol over heterogeneous catalysts is a promising method for producing 1-ethyl-2-naphthol. azjm.orgaak.gov.az This process typically involves the use of zeolite catalysts, which offer advantages in terms of reusability and selectivity. sci-hub.seresearchgate.net

Mordenite-based catalysts, particularly those modified with metals like chromium, zirconium, and sulfur, have been extensively studied for the ethylation of 2-naphthol. azjm.orgaak.gov.az These catalysts exhibit high activity and selectivity, which can be tailored by adjusting the metal loading and composition. aak.gov.az For instance, a composite H-mordenite catalyst containing chromium and zirconium has demonstrated significant potential. azjm.orgaak.gov.az The presence of these metals influences the acidic properties of the mordenite, which in turn affects the reaction pathway and product distribution. aak.gov.az

Research indicates that a zirconium-containing H-mordenite catalyst can achieve high selectivity for monoethylnaphthols. aak.gov.az Specifically, a catalyst with 1.5 wt% zirconium has shown high yields of the target monoethylnaphthols. aak.gov.az

Table 1: Comparison of Mordenite-Based Catalysts for 2-Naphthol Ethylation This table is interactive. Users can sort columns by clicking on the headers.

Catalyst System Modifier(s) Key Findings Reference
H-Mordenite Zirconium, Nickel, Sulfur Showed practical significance with good catalytic properties for producing 2-ethoxynaphthalene (B165321) and 1-ethyl-2-naphthol. azjm.org azjm.org
H-Mordenite Chromium, Zirconium, Sulfur A method was developed for obtaining a mixture of monoethyl-2-naphthols with a yield of 33.8% and selectivity of 94.0%. aak.gov.az aak.gov.az
H-Mordenite Zirconium High selectivity for monoethylnaphthols was observed, with 1.5 wt% Zr showing high yields. aak.gov.az aak.gov.az
H-Mordenite Nickel Showed lower selectivity for C-monoalkylation compared to other modified mordenites. aak.gov.az aak.gov.az
H-Mordenite Palladium Investigated as a modifier for the alkylation reaction. aak.gov.az aak.gov.az

The efficiency of the gas-phase ethylation of 2-naphthol is highly dependent on reaction parameters such as temperature, volume velocity (the rate at which reactants are fed into the reactor), and the molar ratio of the reactants. azjm.org

Temperature: Increasing the reaction temperature generally leads to higher conversion of 2-naphthol. However, excessively high temperatures can promote side reactions, such as the formation of diethylnaphthols and ethyl derivatives of naphthalene (B1677914), thereby reducing the selectivity for 1-ethyl-2-naphthol. azjm.org A study using a zirconium, nickel, and sulfur-containing H-mordenite catalyst found that a temperature of 340°C was optimal for achieving a high selectivity (87.0%) and a respectable yield (31.3%) of 1-ethyl-2-naphthol. azjm.org

Volume Velocity: A lower volume velocity (longer residence time) can increase the conversion of 2-naphthol but may also lead to more side products. azjm.org

Reactant Molar Ratio: The molar ratio of 2-naphthol to ethanol is a critical factor. An increase in the proportion of ethanol can enhance the conversion of 2-naphthol but may decrease the selectivity for 1-ethyl-2-naphthol due to an increased rate of side reactions. azjm.org For the aforementioned composite H-mordenite catalyst, a 2-naphthol to ethanol molar ratio of 1:4 was found to be optimal. azjm.org

Table 2: Optimization of Reaction Parameters for the Ethylation of 2-Naphthol This table is interactive. Users can sort columns by clicking on the headers.

Parameter Optimal Value/Range Effect on Reaction Reference
Temperature 340°C Balances high conversion with minimal side reactions. azjm.org azjm.org
Volume Velocity 1.0 h⁻¹ Influences reactant residence time and conversion rate. azjm.org azjm.org
Molar Ratio (2-Naphthol:Ethanol) 1:4 Optimizes conversion and selectivity for 1-ethyl-2-naphthol. azjm.org azjm.org

The primary products of the ethylation of 2-naphthol are 1-ethyl-2-naphthol and 2-ethoxynaphthalene (the O-alkylation product). azjm.org Side products can include other monoethylated isomers like 3-ethyl- and 4-ethyl-2-naphthols, as well as diethylnaphthols and various ethylnaphthalenes. azjm.org

The regioselectivity of the reaction, which dictates the position of ethyl group attachment on the naphthalene ring, is a key challenge. The formation of 1-ethyl-2-naphthol is favored due to the electrophilic substitution at the more reactive C1 position of the 2-naphthol molecule. aak.gov.az Under optimized conditions, a selectivity of up to 87.0% for 1-ethyl-2-naphthol has been reported. azjm.org However, at higher temperatures, the selectivity can decrease, with an increase in the formation of other isomers. For instance, at 360°C, the concentration of 1-ethyl-2-naphthol in the monoethylnaphthol mixture was found to be 94.0%, while at 320°C it was 97.5%. aak.gov.az

Optimization of Reaction Parameters in Gas Phase (Temperature, Volume Velocity, Reactant Molar Ratios)

Nucleophilic Substitution Approaches (e.g., SN2 Reactions with Alkyl Tosylates or Halides)

The synthesis of 1-ethyl-2-naphthol can also be achieved through nucleophilic substitution reactions, specifically SN2 reactions. acs.org In this approach, the nucleophilic 2-naphthoxide anion, generated by treating 2-naphthol with a base like sodium hydroxide (B78521), reacts with an electrophilic ethylating agent such as an ethyl halide (e.g., ethyl bromide) or an ethyl tosylate. acs.orgsciencemadness.orgchegg.com

The reaction is typically carried out in a suitable solvent. The choice of solvent can influence the regioselectivity of the alkylation, favoring either O-alkylation to form 2-ethoxynaphthalene or C-alkylation to yield 1-ethyl-2-naphthol. rsc.org Aprotic solvents are known to promote O-alkylation.

A study detailed the synthesis of butyl naphthyl ether via an SN2 reaction using 2-naphthol, sodium hydroxide, and 1-iodobutane (B1219991) or butyl tosylate, illustrating the general principle applicable to ethylation. acs.org The use of butyl tosylate as the electrophile was highlighted as an effective modification to the procedure. acs.org

Photoinduced Substitution of 2-Naphthoxide Anions for C1-Substitution

A novel approach for the synthesis of C1-substituted 2-naphthol derivatives involves the photoinduced substitution of the 2-naphthoxide anion. rsc.orgconicet.gov.ar This method is advantageous as it utilizes 2-naphthol directly without the need for a leaving group on the aromatic ring. rsc.org

The reaction proceeds via an electron transfer mechanism. rsc.orgresearchgate.net The excited state of the 2-naphthoxide anion acts as an electron donor, transferring an electron to an electron acceptor. rsc.org This generates a 2-naphthoxyl radical, which can then react with a suitable nucleophile. rsc.org While this method has been successfully applied for introducing sulfur and phosphorus functionalities at the C1 position, its application for ethylation is a potential area for further exploration. rsc.orgconicet.gov.ar Theoretical and experimental evidence supports a radical nucleophilic substitution (SRN1) mechanism for these types of reactions. rsc.orgchemistry-chemists.com

Multicomponent Reaction Strategies for 1-Substituted 2-Naphthols

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. scirp.orgresearchgate.net This approach is particularly advantageous for creating molecular complexity in a time- and resource-efficient manner. scirp.org For the synthesis of 1-substituted 2-naphthols, MCRs offer a powerful tool for introducing a variety of functional groups at the C-1 position of the naphthol ring. fardapaper.ir

The Mannich reaction is a classic example of a multicomponent reaction that has been extensively adapted for the synthesis of 1-substituted 2-naphthols. mdpi.comresearchgate.net This reaction typically involves the condensation of a compound containing an active hydrogen (in this case, 2-naphthol), an aldehyde, and an amine or amide. mdpi.commdpi.com The products, known as Mannich bases, are valuable intermediates in their own right and can be further modified to yield a diverse array of derivatives. rsc.orgresearchgate.net

The direct, one-pot, three-component condensation of 2-naphthol, an aldehyde, and an amine or amide is a widely employed method for the synthesis of 1-aminoalkyl-2-naphthols and 1-amidoalkyl-2-naphthols. mdpi.comrsc.orgnih.gov This reaction, often referred to as the Betti reaction when ammonia (B1221849) or primary/secondary amines are used, provides a straightforward route to these important classes of compounds. rsc.org

A variety of aldehydes, including aromatic and heteroaromatic aldehydes, can be used in this reaction, allowing for the introduction of diverse substituents at the alpha-position of the aminoalkyl or amidoalkyl group. researchgate.netrsc.org Similarly, a wide range of amines and amides can be employed, from simple ammonia and primary amines to more complex secondary amines and various amides like acetamide (B32628) and benzamide. rsc.orgresearchgate.net

The generally accepted mechanism for the acid-catalyzed Mannich-type reaction of 2-naphthol involves the in-situ formation of highly reactive ortho-quinone methide (o-QM) intermediates. scirp.orgmdpi.comijcmas.com These intermediates then undergo nucleophilic attack by the amine or amide to furnish the final 1-substituted-2-naphthol product. mdpi.comresearchgate.net

Table 1: Examples of Three-Component Mannich-Type Reactions

2-Naphthol ReactantAldehydeAmine/AmideProductCatalyst/ConditionsYield (%)Reference
2-NaphtholAromatic AldehydesSecondary Amines1-Aminoalkyl-2-naphtholsAcidic alumina (B75360), microwave67-91 rsc.org
2-NaphtholAromatic AldehydesAcetamide/Acrylamide1-Amidoalkyl-2-naphtholsPhenylboronic acid, 120 °C60-92 mdpi.com
2-NaphtholAromatic AldehydesArylaminesArylaminonaphthols(N,N-dimethylethanolamine)Good nih.gov
2-Naphthol(Hetero)aromatic AldehydesSecondary Amines1-Aminoalkyl 2-naphtholsNoneHigh researchgate.net
2-NaphtholAromatic AldehydesAcetonitrile1-Amidoalkyl-2-naphtholsTetrachlorosilaneGood scirp.org

A diverse range of catalysts have been developed to promote the Mannich-type synthesis of 1-substituted 2-naphthols, often with the goal of improving yields, reducing reaction times, and employing milder, more environmentally friendly conditions. mdpi.comrsc.orgnih.gov These catalytic systems can be broadly classified as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts:

Brønsted Acids: Simple Brønsted acids like phenylboronic acid have been shown to be effective catalysts for the solvent-free synthesis of 1-amidoalkyl-2-naphthols. mdpi.com

Organocatalysts: Small organic molecules, such as (N,N-dimethylethanolamine), can act as highly efficient organocatalysts for the synthesis of arylaminonaphthols under solvent-free conditions. nih.gov

Ionic Liquids: Ionic liquids have also been utilized as green and reusable catalysts for the synthesis of these compounds. mdpi.com

Heterogeneous Catalysts:

Acidic Alumina: Microwave-assisted reactions on the surface of acidic alumina provide a rapid and solvent-free method for the synthesis of 1-aminoalkyl-2-naphthols. rsc.org

Nano-Catalysts: A significant area of development has been the use of nano-catalysts, which offer high surface area and reactivity. Examples include:

Magnetic Nanoparticles: Sulfanilic acid-functionalized silica-coated nano-Fe₃O₄ particles and other magnetic nanoparticles have been used as efficient and recyclable catalysts. mdpi.comrsc.org

Metal Nanoparticles: Nickel nanoparticles have been employed for the solvent-free synthesis of amidoalkyl naphthols. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs and their derivatives have also been explored as effective catalysts. mdpi.com

Silica-Supported Catalysts: Catalysts such as SiO₂-supported copper triflate have been used for the efficient synthesis of 1-(α-aminoalkyl)-2-naphthol derivatives under solvent-free conditions. beilstein-journals.org

Table 2: Selected Catalytic Systems for Mannich-Type Reactions

CatalystCatalyst TypeReactionKey AdvantagesReference
Phenylboronic acidHomogeneous (Brønsted Acid)Synthesis of 1-amidoalkyl-2-naphtholsEfficient, solvent-free mdpi.com
(N,N-dimethylethanolamine)Homogeneous (Organocatalyst)Synthesis of arylaminonaphtholsMild, green, one-pot nih.gov
Acidic AluminaHeterogeneousSynthesis of 1-aminoalkyl-2-naphtholsMicrowave-assisted, solvent-free, rapid rsc.org
Nano-Fe₃O₄ particlesHeterogeneous (Nano-catalyst)Synthesis of Betti basesRoom temperature, high yields rsc.org
SiO₂-supported copper triflateHeterogeneousSynthesis of 1-(α-aminoalkyl)-2-naphtholsSolvent-free, no co-catalyst needed beilstein-journals.org

The 1-aminoalkyl-2-naphthols produced from Mannich-type reactions are versatile intermediates that can be further transformed. One important derivatization is reductive deamination, which allows for the conversion of the aminoalkyl group to an alkyl or arylmethyl group. This provides a synthetic route to compounds like 1-arylmethyl-2-naphthols. While direct synthesis of 1-ethyl-2-naphthol via this method is not explicitly detailed in the provided context, the principle of post-synthetic modification of the initially formed Mannich product is a key strategy. For instance, the reduction of an iminium ion, an intermediate in some reductive amination procedures, leads to the formation of a new C-N bond, ultimately yielding an amine. organicchemistrytutor.com This highlights the potential for further chemical transformations of the initial products.

Beyond Mannich-type reactions, 2-naphthol serves as a versatile building block in a variety of other condensation and annulation reactions to generate 1-substituted derivatives and fused heterocyclic systems. fardapaper.ireurekaselect.com Its electron-rich aromatic system and multiple reactive sites make it a prime candidate for constructing complex molecular architectures. fardapaper.ir

One-pot multi-component cascade reactions are particularly desirable as they align with the principles of green chemistry by saving time, reducing solvent use, and lowering energy consumption. eurekaselect.com For example, 2-naphthol can react with aldehydes in the presence of a Lewis acid catalyst to form 14-aryl-14H-dibenzo[a,j]xanthenes. fardapaper.ir Another significant reaction is the Robinson annulation, which involves a Michael addition followed by an aldol (B89426) condensation, and has been utilized in the synthesis of complex natural products starting from 2-naphthol derivatives. juniperpublishers.com Furthermore, condensation reactions of 2-naphthol with o-dichlorobenzene in the presence of aluminum halides can lead to the formation of dichlorophenyl-2-tetralones, which are of pharmacochemical interest. researchgate.net

Mannich-Type Condensation Reactions to Form 1-Aminoalkyl-2-Naphthols and 1-Amidoalkyl-2-Naphthols

Catalytic Systems in Mannich-Type Reactions (e.g., Acid Catalysts, Nano-Catalysts)

Green Chemistry Principles in the Synthesis of 2-Naphthol, 1-ethyl- Analogs

The principles of green chemistry are increasingly influencing the design of synthetic routes for 2-naphthol derivatives. core.ac.uk The goal is to develop methods that are more environmentally benign, efficient, and safer. Key aspects of green chemistry applied in this context include:

Atom Economy: Multicomponent reactions are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product. eurekaselect.com

Use of Safer Solvents and Reaction Conditions: A major focus has been the development of solvent-free reaction conditions, often utilizing techniques like grinding (Grindstone Chemistry) or microwave irradiation. rsc.orgijcmas.com When solvents are necessary, greener alternatives like water or deep eutectic solvents are being explored. researchgate.netrsc.org

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to minimize waste. mdpi.comcore.ac.uk The development of reusable catalysts, such as magnetic nanoparticles, further enhances the green credentials of a synthetic process. mdpi.comrsc.org

Energy Efficiency: Methods that operate at room temperature or with the assistance of energy-efficient technologies like microwave irradiation contribute to a greener process. rsc.orgcdnsciencepub.com

Renewable Feedstocks: While not explicitly detailed for 1-ethyl-2-naphthol in the provided context, the broader principles of green chemistry encourage the use of renewable starting materials where possible.

The synthesis of 1-aminoalkyl-2-naphthols via one-pot, three-component reactions under solvent-free conditions or in green solvents exemplifies the successful application of these principles. nih.govijcmas.com For instance, the use of a biodegradable choline-chloride-based deep eutectic solvent provides an environmentally friendly medium for the synthesis of Betti bases. researchgate.net

Solvent-Free Reaction Conditions

Several catalytic systems have been successfully employed for the one-pot, three-component condensation of 2-naphthol, an aldehyde, and an amide or nitrile under solvent-free conditions to produce 1-amidoalkyl-2-naphthols. mdpi.comscirp.org For instance, catalysts such as nano-graphene oxide, silica-supported molybdatophosphoric acid, and various ionic liquids have demonstrated high efficacy. mdpi.comajgreenchem.comresearchgate.net These reactions are typically conducted by heating a mixture of the reactants and the catalyst, leading to high to excellent yields of the desired products in remarkably short reaction times. ajgreenchem.comresearchgate.net

The benefits of solvent-free synthesis extend beyond environmental considerations. In many cases, the absence of a solvent can lead to increased reaction rates and higher product yields compared to solution-phase synthesis. scispace.com For example, a study utilizing silica-supported molybdatophosphoric acid found that while the reaction could proceed in various organic solvents, the yields were significantly lower (34-65%) and reaction times longer (2-4 hours) compared to the 91% yield achieved under solvent-free conditions. scispace.com This highlights the practical advantages of this methodology in process intensification.

Utilization of Sustainable and Recyclable Catalysts

The development of sustainable and recyclable catalysts is a cornerstone of modern green chemistry and has been extensively applied to the synthesis of 1-alkyl-2-naphthol analogues. These catalysts are designed to be environmentally friendly, often derived from renewable resources, and can be easily recovered and reused multiple times without a significant loss of activity, making the synthetic process more economical and sustainable. arcjournals.org

Grindstone Chemistry: This mechanochemical method involves the grinding of solid reactants together, often with a catalytic amount of a substance like methanesulfonic acid, using a mortar and pestle. ijcmas.com This solvent-free technique is energy-efficient and has been successfully applied to the large-scale synthesis of 1-aminoalkyl-2-naphthols, achieving excellent yields in short reaction times. ijcmas.comchowgules.ac.in

Nano-Graphene Oxide: Nano-graphene oxide has emerged as a highly efficient, heterogeneous catalyst for the synthesis of 1-amidoalkyl-2-naphthols. ajgreenchem.comajgreenchem.com It is inexpensive, stable, and can be easily prepared. Its large surface area and catalytic activity allow for high yields under solvent-free conditions at moderate temperatures. ajgreenchem.comajgreenchem.com Furthermore, the catalyst can be readily separated from the reaction mixture and reused for several cycles with minimal decrease in its effectiveness. mdpi.comajgreenchem.com

Tannic Acid: As a naturally occurring, biodegradable polyphenol, tannic acid serves as an effective and environmentally benign Lewis acid catalyst for the synthesis of 1-amidoalkyl- and 1-aminoalkyl-2-naphthols. semanticscholar.orgresearchgate.netresearchgate.net It can be used in small quantities under solvent-free conditions, promoted by either conventional heating or microwave irradiation, to afford high yields of the desired products. researchgate.netresearchgate.net

SO3H-Carbon: Solid acid catalysts, such as sulfonic acid-functionalized carbon (SO3H-carbon) derived from glycerol, represent a highly sustainable option. arcjournals.orgscirp.org This type of catalyst is water-receptive and can be used under solvent-free conditions to produce 1-amidoalkyl-2-naphthols in good to excellent yields. arcjournals.org A key advantage is its high reusability, with studies showing consistent catalytic activity for up to five consecutive runs. arcjournals.org

Nano-BF3·SiO2: Nano-silica supported boron trifluoride (nano-BF3·SiO2) is another efficient and reusable heterogeneous catalyst. researchgate.netresearchgate.net It has been employed in the one-pot synthesis of 1-amidoalkyl-2-naphthols, demonstrating the advantages of short reaction times, high yields, and ease of work-up. researchgate.netresearchgate.net This catalyst is also stable and can be used in solvent-free systems or with environmentally benign solvents. researchgate.nettandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating chemical reactions. In the context of producing 1-amidoalkyl-2-naphthols, microwave irradiation offers a significant advantage by drastically reducing reaction times from hours to mere minutes. arabjchem.orgiau.irasianpubs.orgresearchgate.net

This technology has been effectively paired with solvent-free conditions and various catalysts to create highly efficient and green synthetic protocols. For example, the use of Amberlite IR-120, a cation-exchange resin, as a catalyst under solvent-free microwave irradiation allows for the rapid synthesis of 1-amidoalkyl-2-naphthols in 3–6 minutes with excellent yields. arabjchem.org Similarly, anhydrous zinc chloride has been used as a recyclable and eco-friendly heterogeneous catalyst under microwave conditions, again demonstrating the significant reduction in reaction time to 10-15 minutes. asianpubs.org Other catalysts, such as P2O5/SiO2 and stannous oxide nanoparticles, have also been successfully employed in microwave-assisted syntheses. iau.irresearchgate.net

The mechanism of microwave heating involves the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in higher yields and selectivity compared to conventional heating methods. arabjchem.org

Ultrasonic Promotion in Heterogeneous Phase Transfer Catalysis

Ultrasonic irradiation is another form of energy input that can significantly enhance the rate of chemical reactions, a field known as sonochemistry. hielscher.com It is particularly effective in heterogeneous systems, such as solid-liquid phase transfer catalysis (PTC). hielscher.combcrec.id Phase transfer catalysis is a methodology that facilitates the reaction between reactants located in different immiscible phases by using a phase transfer agent to carry a reactant from one phase to another. hielscher.com

In the synthesis of naphthalen-2-yloxyacetate, an analogue of the naphthol functional group, from β-naphthol, the use of ultrasound in conjunction with a quaternary ammonium (B1175870) salt as a phase transfer catalyst has been shown to dramatically increase the reaction rate. bcrec.id The apparent rate constant for the reaction was several folds higher under ultrasonic irradiation compared to conventional stirring. bcrec.id The mechanical effects of ultrasound, such as cavitation and acoustic streaming, create intense mixing and increase the surface area of contact between the phases, thereby accelerating the reaction. hielscher.com While direct studies on the ultrasonic promotion of 1-ethyl-2-naphthol synthesis are not prevalent, the principles demonstrated with analogous systems suggest its potential applicability.

Reaction Optimization and Process Intensification Studies

To enhance the efficiency and industrial viability of synthesizing 2-Naphthol, 1-ethyl- and its analogues, extensive research has been conducted on reaction optimization and process intensification. These studies aim to identify the ideal reaction conditions that maximize product yield and selectivity while minimizing costs, energy consumption, and waste generation. Key areas of investigation include the loading and reusability of catalysts, as well as the influence of critical process parameters like temperature and reaction time.

Catalyst Loading and Reusability Investigations

A crucial aspect of developing sustainable synthetic methods is minimizing the amount of catalyst required and ensuring its longevity through multiple reaction cycles.

Catalyst Loading: The optimal catalyst loading is determined by systematically varying the amount of catalyst used in a reaction and observing the effect on the product yield. For the synthesis of 1-amidoalkyl-2-naphthols using an SO3H-carbon catalyst, it was found that the yield increased with catalyst concentration up to 5 wt%, after which the increase was marginal. arcjournals.org Similarly, when using nano-BF3·SiO2, the optimal amount was also investigated to achieve high yields. researchgate.net In another study with Fe3O4@SiO2-PEG/en nanocatalyst, 0.03 g of the catalyst was found to be the most effective amount. orgchemres.org These studies are essential to ensure cost-effectiveness, as using an excessive amount of catalyst is uneconomical and can sometimes lead to side reactions.

Catalyst Reusability: The ability to recycle a catalyst is a key indicator of its sustainability and economic viability. Numerous studies have demonstrated the excellent reusability of various catalysts used in the synthesis of 1-amidoalkyl-2-naphthols. For instance, the SO3H-carbon catalyst was successfully recovered and reused for five consecutive cycles with only a marginal decrease in activity, which was attributed to physical loss during recovery. arcjournals.org Nano-graphene oxide has also been shown to be recoverable and reusable for subsequent reactions without a significant loss in its catalytic activity. ajgreenchem.comajgreenchem.com Magnetic nanocatalysts, such as Fe3O4@SiO2-PEG/en, offer the advantage of easy separation from the reaction mixture using an external magnet, facilitating their reuse. orgchemres.org The reusability of uranyl acetate (B1210297) as a catalyst has also been demonstrated for up to five runs. derpharmachemica.com

Below is an interactive table summarizing the reusability of different catalysts:

CatalystNumber of aReusable CyclesFinal Yield/ActivityReference
SO3H-Carbon5~88% arcjournals.org
Nano-Graphene OxideMultipleNo significant loss mdpi.comajgreenchem.com
Uranyl Acetate5Not specified derpharmachemica.com
Fe3O4@SiO2-PEG/enNot specifiedNot specified orgchemres.org

Influence of Temperature and Reaction Time on Yield and Selectivity

Temperature and reaction time are critical parameters that significantly impact the outcome of a chemical synthesis. Optimizing these factors is essential for maximizing the yield and selectivity of the desired product while minimizing energy consumption and the formation of byproducts.

Temperature: The effect of temperature is often studied by conducting the reaction at various temperatures while keeping other parameters constant. For the synthesis of 1-amidoalkyl-2-naphthols using an SO3H-carbon catalyst, the yield was found to increase as the temperature was raised from 60°C to 100°C. arcjournals.org A maximum yield of 92% was achieved at 100°C. arcjournals.org Further increasing the temperature to 120°C resulted in only a marginal improvement, indicating that 100°C is the optimal temperature for this specific system. arcjournals.org In another instance, using a zinc acetate dihydrate catalyst, a control reaction was found to be viable at 70°C, and the impact of increasing the temperature in 10°C increments up to 90°C was also examined. lew.ro

Reaction Time: The reaction time is optimized to ensure the reaction proceeds to completion without the degradation of the product or the formation of unwanted side products. In many of the advanced synthetic methodologies discussed, such as microwave-assisted and solvent-free reactions, the reaction times are significantly reduced. For example, using a nano-graphene oxide catalyst, the reaction progress is monitored by thin-layer chromatography (TLC) to determine the appropriate time for completion, which is often in the range of minutes. ajgreenchem.com The synthesis of 1-amidoalkyl-2-naphthols using an SO3H-carbon catalyst was optimized to be completed within 30 minutes. arcjournals.org

The table below provides a summary of optimized reaction conditions for the synthesis of 1-amidoalkyl-2-naphthols with various catalysts.

CatalystOptimal Temperature (°C)Optimal Time (min)Yield (%)Reference
SO3H-Carbon1003092 arcjournals.org
Nano-Graphene Oxide9010Best Yield ajgreenchem.com
Amberlite IR-120 (Microwave)Not specified3-6Excellent arabjchem.org
Anhydrous Zinc Chloride (Microwave)Not specified10-15Excellent asianpubs.org
Zinc Acetate Dihydrate70-9020-12058-95 lew.ro
Fe3O4@SiO2-PEG/en9015Best Efficiency orgchemres.org

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Investigations of Alkylation at the C1 Position of 2-Naphthol (B1666908)

The alkylation of 2-naphthol predominantly occurs at the C1 position, a phenomenon attributed to the electronic properties of the molecule and the stability of the reaction intermediates.

The preferential alkylation of 2-naphthol at the C1 position is a classic example of electrophilic aromatic substitution. The hydroxyl group at the C2 position is an activating group, donating electron density to the naphthalene (B1677914) ring system and making it more susceptible to electrophilic attack. The regioselectivity can be explained by considering the resonance structures of the intermediate carbocation (Wheland complex) formed during the reaction.

In a typical Friedel-Crafts type alkylation, an electrophile (E⁺) attacks the naphthalene ring. rsc.org Attack at the C1 position results in a carbocation intermediate where the positive charge can be delocalized over the naphthalene ring and, importantly, onto the oxygen atom of the hydroxyl group. This delocalization results in a more stable resonance hybrid.

A plausible mechanism for the acid-catalyzed alkylation of 2-naphthol involves the initial protonation of the alkylating agent (e.g., an allylic alcohol) by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), followed by the elimination of water to form a carbocation. rsc.org This carbocation then acts as the electrophile. The subsequent attack by the electron-rich C1 position of 2-naphthol leads to the formation of the Wheland intermediate, which then loses a proton to regenerate the aromatic system and yield the 1-alkyl-2-naphthol product. rsc.org The use of catalysts like β-zeolite has also been shown to promote regioselective alkylation of 2-naphthol. vapourtec.com

Table 1: Factors Influencing Regioselectivity in 2-Naphthol Alkylation

FactorDescription
Electronic Effects The electron-donating hydroxyl group at C2 activates the ring, with the highest electron density at the C1 position, making it the most favorable site for electrophilic attack.
Intermediate Stability The Wheland intermediate formed by attack at C1 is more stabilized by resonance, including a structure where the positive charge is on the oxygen atom, compared to the intermediate formed by attack at C3.
Catalyst The choice of catalyst, such as p-TsOH or β-zeolite, can influence the reaction conditions and efficiency while maintaining high regioselectivity for the C1 position. rsc.orgvapourtec.com
Solvent The solvent can influence the reaction rate and selectivity, although the inherent electronic preference for C1 substitution is the dominant factor.

2-Naphthol exists in equilibrium with its keto tautomer, 2(1H)-naphthalenone. gla.ac.uk Although the enol (naphthol) form is generally more stable due to the aromaticity of the naphthalene ring, the keto tautomer plays a crucial role in the reactivity of the molecule. wikipedia.org

The interconversion between the keto and enol forms is known as keto-enol tautomerism. wikipedia.org In the context of alkylation, while the direct electrophilic attack on the aromatic enol form is the primary pathway, the keto tautomer can also participate in certain reactions. The alpha-carbon to the carbonyl group in the keto form is nucleophilic and can react with electrophiles.

The presence of the keto tautomer can be significant in reactions where the conditions favor its formation, such as in the presence of a base which can deprotonate the alpha-carbon to form an enolate. However, under the acidic conditions typically employed for Friedel-Crafts alkylation, the reaction proceeds predominantly through the electrophilic attack on the more abundant and highly activated naphthol (enol) form.

Electrophilic Attack Regioselectivity

Mechanism of Mannich Condensation to 1-Substituted 2-Naphthols

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, 2-naphthol), formaldehyde (B43269), and a primary or secondary amine. This reaction provides a versatile route to 1-(aminomethyl)-2-naphthols.

A key mechanistic feature of the Mannich reaction with phenols and naphthols is the in situ formation of an ortho-quinone methide (o-QM) intermediate. The reaction is initiated by the formation of an Eschenmoser's salt-like iminium ion from the reaction of formaldehyde and the amine. 2-Naphthol then attacks the iminium ion, leading to the formation of a 1-substituted intermediate.

Under thermal or basic conditions, this intermediate can eliminate the amine to generate a highly reactive o-quinone methide. This species is a potent electrophile and readily undergoes further reactions.

The ortho-quinone methide intermediate is susceptible to nucleophilic attack. In the context of the Mannich reaction, the amine present in the reaction mixture can act as a nucleophile, adding to the exocyclic methylene (B1212753) group of the o-quinone methide in a conjugate addition fashion. This step regenerates the aromaticity of the naphthalene ring and leads to the final 1-(aminomethyl)-2-naphthol product.

Formation and Reactivity of Ortho-Quinone Methides Intermediates

Mechanisms of Other Relevant Transformations of Naphthol Derivatives

The functionalized naphthol products derived from alkylation and other reactions can undergo a variety of subsequent transformations. For instance, 1-alkyl-2-naphthols can be further functionalized.

One notable transformation is the oxidation of 1-alkyl-2-naphthols to form peroxynaphthalen-2(1H)-ones. vapourtec.com This can be achieved through reactions involving peroxidation. vapourtec.com Additionally, azidation and halogenation reactions of these alkylated naphthols can lead to the formation of azidonaphthalen-2(1H)-one and fluoronaphthalen-2(1H)-one derivatives, respectively. vapourtec.com These transformations often proceed through mechanisms involving the initial formation of a reactive intermediate at the C1 position, followed by the introduction of the new functional group.

The synthesis of binaphthyl compounds from 2-naphthol derivatives is another important transformation. These reactions can proceed through various cross-coupling mechanisms, often catalyzed by transition metals. acs.org The specific mechanism depends on the coupling partners and the catalyst system employed.

Oxidation Reactions and Radical Formation

The oxidation of naphthols, including 1-ethyl-2-naphthol, is a process that can proceed through various pathways, often involving the formation of radical intermediates. The reaction with oxidizing radicals, such as the hydroxyl radical (•OH), has been a subject of detailed study. nih.govresearchgate.net

In aqueous environments, the reaction of •OH with naphthols is extremely rapid. nih.gov The process can initiate in two primary ways:

Hydrogen Abstraction: The oxidizing radical can abstract the hydrogen atom from the phenolic hydroxyl group. This results in the formation of a naphthoxyl radical. In basic conditions, this is the predicted transient species. nih.govresearchgate.net

Radical Addition: The •OH radical can add to the unsaturated naphthalene ring system. nih.gov For 2-naphthol, density functional theory (DFT) calculations suggest that •OH addition is most likely to occur at the C1 and C8 positions. researchgate.net The presence of an ethyl group at the C1 position in 1-ethyl-2-naphthol would sterically hinder addition at this site, influencing the regioselectivity of the reaction.

Once formed, these radical intermediates are highly reactive. In the presence of oxygen, the initial radicals can lead to the formation of various oxidation products. Analysis of the oxidation of 1-naphthol (B170400) and 2-naphthol has identified key product categories, which are applicable to substituted naphthols like 1-ethyl-2-naphthol. nih.govresearchgate.net

Product CategoryDescriptionFormation Context
Dihydroxy NaphthalenesProducts resulting from the addition of a second hydroxyl group to the naphthalene ring.Preliminary oxidation products. nih.govresearchgate.net
NaphthoquinonesQuinonoid structures formed from further oxidation of dihydroxy naphthalenes.Preliminary oxidation products. nih.govresearchgate.net
Isomeric Monohydroxy-NaphthoquinonesAdditional products observed when the degradation occurs in the presence of molecular oxygen.Formed in the presence of O2. nih.govresearchgate.net

The formation of these products is a consequence of a cascade of radical reactions. For instance, the atmospheric oxidation of naphthalene, a related parent compound, is initiated by •OH addition, followed by O2 addition to form a peroxy radical, which then undergoes further reactions. rsc.org A similar, albeit more complex, sequence is expected for 1-ethyl-2-naphthol.

Stereoselective Epoxidation Mechanisms

The epoxidation of derivatives of 1-ethyl-2-naphthol can proceed with a high degree of stereoselectivity. Research into the epoxidation of 2(1H)-naphthalenones, which are tautomers of the corresponding naphthols, provides significant insight into these mechanisms. gla.ac.ukgla.ac.uk The reaction typically involves the treatment of the naphthalenone with alkaline hydrogen peroxide.

The key to the stereoselectivity lies in the steric influence of the substituents at the C1 position of the naphthalenone ring. Studies on 1-hydroxy-1-isopropyl-2(1H)-naphthalenone have shown that epoxidation occurs almost exclusively on the face of the double bond opposite to the bulky C1 substituents. gla.ac.ukgla.ac.uk This results in the formation of a single stereoisomer of the epoxide, where the epoxide oxygen is trans to the hydroxyl and isopropyl groups.

This principle of steric control is directly applicable to 1-ethyl-2-naphthol. The compound would first exist in equilibrium with its tautomeric form, 1-ethyl-2(1H)-naphthalenone. The subsequent epoxidation would be directed by the ethyl group and the oxygen-containing function at the C1 position.

1-Substituted-2(1H)-NaphthalenoneEpoxidation ResultStereochemical OutcomeReference
1-Hydroxy-1-isopropyl-2(1H)-naphthalenoneFormation of a single epoxide isomer in 90% yield.Epoxide oxygen is trans to the hydroxyl group. gla.ac.ukgla.ac.uk
1-Acetoxy-1-isopropyl-2(1H)-naphthalenoneFormation of a single epoxide isomer.Epoxide oxygen is trans to the acetoxy group. gla.ac.uk
1-Hydroxy-1-methyl-2(1H)-naphthalenoneFormation of one simple epoxide.Assumed to be trans. gla.ac.ukgla.ac.uk
1-Ethyl-1-hydroxy-2(1H)-naphthalenoneHigh stereoselectivity is predicted based on analogues.Predicted to be trans to the C1 substituents. rsc.org

The mechanism relies on the nucleophilic attack of the hydroperoxide anion on the enone system, with the transition state being stabilized when the bulky C1 substituents are positioned away from the incoming reagent. This leads to a highly predictable and stereoselective synthesis of the corresponding epoxide.

Aryl Shift Rearrangements

Aryl shift rearrangements are a class of molecular rearrangements where an aryl group migrates from one atom to an adjacent one. libretexts.org A 1,2-aryl shift is a common type of carbocation rearrangement that can occur in intermediates derived from 1-ethyl-2-naphthol. libretexts.orgaltervista.org Such rearrangements are driven by the formation of a more stable carbocation.

A plausible pathway for an aryl shift involving a 1-ethyl-2-naphthol derivative could be initiated from its epoxide. Acid-catalyzed opening of the epoxide ring can generate a carbocation. If a carbocation is formed adjacent to the carbon bearing the aryl (naphthalene) system, a 1,2-aryl shift can occur.

Another relevant mechanism is the neophyl-type rearrangement, which can proceed via radical intermediates. nih.gov This pathway involves several key steps:

Radical Addition: An external radical adds to an olefin.

Cyclization: The resulting radical intermediate undergoes cyclization onto the ipso-position of the aryl ring, forming a spirocyclic radical.

Rearrangement & Rearomatization: This spiro-intermediate rearranges, resulting in a 1,2-aryl migration and the regeneration of an aromatic system. nih.gov

While direct studies on aryl shift rearrangements of 1-ethyl-2-naphthol are not prevalent, the unique occurrence of an aryl shift has been rationalized in a related bromonaphthopyran system due to steric congestion caused by a methyl group. gla.ac.ukgla.ac.uk This suggests that the sterically crowded environment around the C1 position of 1-ethyl-2-naphthol could potentially facilitate such rearrangements under appropriate reaction conditions designed to generate radical or cationic intermediates.

Advanced Spectroscopic Characterization and Analytical Methodologies

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 1-ethyl-2-naphthol by probing the magnetic properties of its atomic nuclei.

The ¹H NMR spectrum of 1-ethyl-2-naphthol provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the naphthalene (B1677914) ring system resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. The ethyl group protons exhibit characteristic signals: a quartet corresponding to the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their exact chemical shifts and coupling constants providing insight into their connectivity. The hydroxyl (-OH) proton signal can vary in its chemical shift depending on concentration and solvent, and may appear as a broad singlet.

While specific spectral data for 1-ethyl-2-naphthol is not widely published, analysis of related structures provides expected ranges. For instance, in a similar compound, the methylene protons of an ethyl group attached to a naphthalene ring were observed as a quartet at approximately δ 3.07 ppm, and the methyl protons as a triplet at δ 1.37 ppm. rsc.org The protons on the naphthalene ring would present as a complex pattern of multiplets, doublets, and triplets reflecting their specific positions and couplings.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of 1-ethyl-2-naphthol. The spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C2) is expected to resonate at a downfield chemical shift, typically in the range of δ 150-155 ppm, due to the deshielding effect of the oxygen atom. The carbon atom at the point of ethyl substitution (C1) will also show a characteristic downfield shift. The remaining aromatic carbons of the naphthalene ring will appear in the δ 110-135 ppm region. The ethyl group carbons will have signals in the aliphatic region, with the methylene carbon appearing at a lower field than the methyl carbon.

For a related diethyl-substituted naphthol, the carbon signals were observed at δ 149.19, 131.49, 131.41, 129.39, 128.06, 125.46, 125.43, 123.01, 122.56, and 120.82 ppm for the aromatic carbons, and at δ 23.72, 18.44, 14.06, and 13.71 ppm for the ethyl group carbons. rsc.org These values provide a reference for the expected chemical shifts in the ¹³C NMR spectrum of 1-ethyl-2-naphthol.

Proton Nuclear Magnetic Resonance (1H NMR) Spectral Analysis

Functional Group Analysis by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-ethyl-2-naphthol is expected to show several characteristic absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the aromatic naphthalene ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹, and C=C stretching vibrations within the 1500-1600 cm⁻¹ range. The C-O stretching vibration of the phenol (B47542) group will likely appear as a strong band around 1200-1260 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group are expected in the 2850-2960 cm⁻¹ region.

For comparison, the IR spectrum of the parent compound, 2-naphthol (B1666908), shows characteristic bands for the out-of-plane C-H bends of the naphthalene ring at 844, 814, and 742 cm⁻¹. researchgate.net The disappearance or shift of the band corresponding to the C-H bond at the 1-position upon ethyl substitution would provide further evidence for the structure of 1-ethyl-2-naphthol. researchgate.net

Molecular Mass and Fragmentation Pattern Determination by Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 1-ethyl-2-naphthol (C₁₂H₁₂O), the expected exact mass is approximately 172.0888 g/mol . nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it suitable for analyzing mixtures and confirming the presence of 1-ethyl-2-naphthol in various matrices. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments, which is crucial for unambiguous identification. rsc.org In HRMS analysis of a related compound, the calculated mass for the protonated molecule [M+H]⁺ was 201.12739, with the found mass being 201.12755, demonstrating the high accuracy of this technique. rsc.org

Quantitative Analysis and Transient Species Detection

Quantitative analysis of 1-ethyl-2-naphthol can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, like a UV or fluorescence detector. researchgate.net The development of methods for detecting low concentrations of naphthols in environmental samples is an active area of research. researchgate.net

The study of transient species formed during reactions of naphthols is often carried out using techniques like pulse radiolysis and laser flash photolysis. researchgate.netmdpi.com These methods allow for the observation of short-lived intermediates, such as naphthoxyl radicals or quinone methides, which can be important in understanding the reaction mechanisms of 1-ethyl-2-naphthol. researchgate.netmdpi.com For instance, studies on 2-naphthol have shown the formation of transient species upon reaction with oxidizing radicals. researchgate.net

Spectrophotometric Quantification of Naphthol Derivatives

Chromatographic Purity Assessment and Reaction Monitoring (e.g., TLC)

Chromatographic techniques are indispensable for assessing the purity of "2-Naphthol, 1-ethyl-" and for monitoring the progress of reactions in which it is a reactant or product. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for this purpose. orgsyn.orgorgsyn.orgacs.org

In a typical TLC analysis, a small amount of the sample is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system (eluent). orgsyn.orgpressbooks.pub The choice of eluent is critical for achieving good separation. For naphthol derivatives, mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) are often used. orgsyn.orgorgsyn.orgacs.org The separated components are visualized under UV light or by staining with an appropriate reagent, such as phosphomolybdic acid. orgsyn.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. orgsyn.org

For example, in the synthesis of a binaphthol derivative, TLC was used to monitor the reaction progress, with an eluent system of 5% ethyl acetate in toluene. orgsyn.org In another application, the separation of 1,1'-bi-2-naphthol (B31242) and its mono- and diesters was achieved using a 1:4 mixture of ethyl acetate and cyclohexane. orgsyn.org For "2-Naphthol, 1-ethyl-", a similar solvent system could be optimized to effectively separate it from starting materials, byproducts, and other impurities.

Gas chromatography (GC) is another powerful technique for purity assessment, particularly for determining the presence of isomeric impurities. A method has been developed for the determination of 1-naphthol (B170400) in 2-naphthol using GC with a polyester (B1180765) column, which allows for the separation of the two isomers. epa.gov This approach could be adapted to quantify isomeric impurities in a sample of "2-Naphthol, 1-ethyl-".

Table 3: Example TLC Systems for Naphthol Derivatives

Compounds SeparatedStationary PhaseEluent SystemVisualizationReference
(R)-1,1'-Bi-2-naphthol and protected derivativeSilica gel 60 F2545% Ethyl acetate/TolueneUV light, phosphomolybdic acid stain orgsyn.org
1,1'-Bi-2-naphthol, monopentanoate, dipentanoateSilica gel1:4 Ethyl acetate/CyclohexaneNot specified orgsyn.org
2-Naphthol and 2-butoxynaphthaleneSilica gel60:40 Hexane/Ethyl acetateUV light acs.org

Computational Chemistry Studies for 2 Naphthol, 1 Ethyl and Its Derivatives

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. mdpi.comacs.org This quantum mechanical approach is based on the principle that the electronic energy of a system is a functional of the electron density. mdpi.com DFT calculations are widely used to elucidate reaction mechanisms, providing detailed information about the energetics and geometries of reactants, products, and the transition states that connect them. For derivatives of 2-naphthol (B1666908), DFT offers a robust framework for understanding their chemical transformations.

A key application of DFT is the modeling of transition states and the mapping of complete reaction pathways. By locating the transition state structures—the highest energy points along a reaction coordinate—and calculating their energies, chemists can determine the activation barriers of a reaction. This information is crucial for predicting reaction rates and understanding mechanistic details.

For instance, theoretical studies on the reactions of the parent compound, 2-naphthol, have successfully employed DFT to evaluate different mechanistic possibilities. In the reaction of 2-naphthol with N-methyl-N-phenyl-hydrazine, four potential pathways were investigated using DFT calculations. researchgate.net The results clearly indicated that α-amination (attack at the C1 position) was the most favorable pathway, with Gibbs free energies being 6 to 20 kcal/mol lower than other routes, a finding that aligned perfectly with experimental observations. researchgate.net Similarly, in the copper-catalyzed C-H functionalization of naphthols, DFT calculations were used to model the free energy profiles for different reaction pathways, revealing that an ortho-substituted transition state was stabilized by hydrogen bonding, making it more favorable. mdpi.com

For 2-Naphthol, 1-ethyl-, similar DFT modeling could be used to predict how the ethyl group at the C1 position influences the transition states and pathways of its various reactions, such as electrophilic substitution or oxidation.

DFT calculations are highly effective in predicting the regioselectivity of chemical reactions, which is the preference for bond formation at one position over another. This is achieved by comparing the energetic stabilities of the intermediates and transition states for all possible regioisomeric pathways.

In studies of 2-naphthol derivatives, DFT has been instrumental in explaining observed regioselectivity. For the copper-catalyzed reaction with diazo compounds, calculations showed that electrophilic addition at the ortho-C(sp²) position of naphthol had a lower energy barrier (11.9 kcal mol⁻¹) compared to the para-C(sp²) position (12.7 kcal mol⁻¹), consistent with experimental results. mdpi.com This preference was attributed to a stabilizing hydrogen bond interaction in the ortho transition state. mdpi.com Likewise, the preference for α-amination in the reaction of 2-naphthol is a direct outcome of the lower activation energy for the attack at the C1 position as determined by DFT. researchgate.net

For 2-Naphthol, 1-ethyl-, the presence of the ethyl group at the C1 position would sterically and electronically influence incoming reagents. DFT calculations could precisely quantify these effects to predict the regioselectivity in reactions like nitration, halogenation, or coupling reactions.

In a computational study on aminobenzylnaphthols derived from 2-naphthol, DFT calculations were used to determine the FMO energies. mdpi.com The study found that all the analyzed molecules had low energy gaps (around 0.15 eV), indicating high reactivity and biological activity. mdpi.com The distribution of the HOMO and LUMO was primarily on the naphthalene (B1677914) moiety, identifying it as the region of high reactivity. mdpi.com

The electronic properties of 2-Naphthol, 1-ethyl- could be similarly analyzed. Calculating its HOMO and LUMO energies would provide a quantitative measure of its reactivity and stability compared to other naphthol derivatives.

Table 1: DFT Calculated Electronic Properties of Aminobenzylnaphthol Derivatives

Data sourced from a study on aminobenzylnaphthols derived from 2-naphthol via the Betti Reaction. mdpi.com

Prediction of Regioselectivity and Energetic Stability

Molecular Electrostatic Potential (MESP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MESP) is a valuable computational tool used to predict and interpret the reactive behavior of molecules. mdpi.comdoaj.org It maps the electrostatic potential onto the electron density surface of a molecule, creating a color-coded guide to its charge distribution. chemrxiv.org Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. mdpi.comresearchgate.net

MESP analysis provides a robust prediction of how a molecule will interact with other reagents, making it essential for understanding molecular recognition, hydrogen bonding, and reaction mechanisms. mdpi.comresearchgate.net For example, in the analysis of aminobenzylnaphthols, MESP plots revealed highly negative regions around the naphthalene ring system, with small positive areas near the oxygen atoms, identifying the likely sites for electrophilic and nucleophilic interactions, respectively. mdpi.com

For 2-Naphthol, 1-ethyl-, an MESP analysis would be highly informative. The electron-donating nature of the ethyl group at the C1 position would influence the electron density across the naphthalene ring. An MESP map would visually represent this influence, highlighting how the reactivity of the aromatic system and the hydroxyl group are modulated compared to the parent 2-naphthol.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reaction Yields

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties or biological activities. nih.govconicet.gov.ar The fundamental idea is to develop a mathematical model that can predict a specific property (like reaction yield) for new or untested compounds based on a set of calculated molecular descriptors. springernature.comresearchgate.net

The QSPR workflow involves several key stages: (1) compiling a dataset of compounds with known property values, (2) generating a wide range of molecular descriptors (e.g., topological, electronic, geometric) for each compound, (3) using statistical methods like multiple linear regression (MLR) to select the most relevant descriptors and build a predictive model, and (4) validating the model's predictive power. nih.gov

While specific QSPR models for predicting the reaction yields of 2-Naphthol, 1-ethyl- are not prominently featured in the literature, the methodology is broadly applicable. For a given reaction of 2-Naphthol, 1-ethyl-, a QSPR model could be developed by correlating its molecular descriptors (and those of its reaction partners) with experimentally determined yields under various conditions. For instance, a study on the diazo-coupling reaction of 2-naphthol with substituted benzenediazonium (B1195382) salts successfully used a second-order polynomial model to predict the reaction response based on process conditions. researchgate.net A QSPR approach would extend this by linking the yield directly to the intrinsic molecular structures of the reactants.

Simulation of Spectroscopic Data for Experimental Validation

Computational chemistry provides the ability to simulate various types of spectra, including infrared (IR), Raman, UV-Visible, and Nuclear Magnetic Resonance (NMR). seejph.com This capability is crucial for validating theoretical findings against experimental data. When a simulated spectrum closely matches an experimental one, it provides strong evidence that the computationally optimized molecular geometry and electronic structure are accurate. researchgate.net

In research on 2-naphthol derivatives, this approach is common. For example, in a study of a newly synthesized derivative, N-((2-hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)-N-methyl acetamide (B32628), DFT at the B3LYP/6-311G(d,p) level was used to simulate its Raman spectrum, which supported the proposed structure. seejph.com Furthermore, the calculated ¹H and ¹³C NMR chemical shifts were in excellent agreement with the experimental values. seejph.com Another study on 2-Naphthalenol highlighted the use of DFT calculations to aid in the complete vibrational assignments of its experimental Raman spectra. researchgate.net

For 2-Naphthol, 1-ethyl-, simulating its IR, Raman, and NMR spectra would be an essential step. Comparing these theoretical spectra with those obtained from a synthesized sample would allow for unambiguous structural confirmation and validation of the computational model used.

Synthetic Applications and Role As Building Blocks

Role of 2-Naphthol (B1666908), 1-ethyl- and its Derivatives as Precursors in Organic Synthesis

2-Naphthol and its derivatives are highly valued precursors in organic synthesis, primarily due to the electron-rich nature of their aromatic framework and the presence of multiple reactive sites. fardapaper.ir The hydroxyl group at the C-2 position, the adjacent C-1 position, and the phenolic oxygen all serve as potential nucleophilic centers, making these compounds versatile building blocks. fardapaper.irchemicalbook.com This reactivity allows for their use in a wide array of chemical transformations and multicomponent reactions to construct diverse and complex molecular architectures. fardapaper.ir

The compound 1-ethyl-2-naphthol, specifically, serves as a key starting material for various synthetic routes. Its structure can be strategically modified to introduce further functionalities. For instance, it can undergo hydroxylative oxidative dearomatization. In a reaction mediated by phenylselenyl bromide and potassium carbonate in tetrahydrofuran (B95107) (THF), 1-ethyl-2-naphthol is converted into 1-ethyl-1-hydroxynaphthalen-2(1H)-one, a type of ketol, in good yield. rsc.org This transformation highlights its role as a precursor, where the aromatic naphthol system is converted into a non-aromatic, functionalized cyclic ketone, which can be used in further synthetic steps. The synthesis of 1-ethyl-2-naphthol itself can be achieved through the alkylation of 2-naphthol with ethanol (B145695) over catalysts like H-mordenite, demonstrating a direct pathway to this valuable precursor. azjm.org

Synthesis of Complex Heterocyclic Frameworks from 2-Naphthol Derivatives

The structural features of 2-naphthol derivatives make them ideal substrates for the synthesis of a wide variety of N/O-containing heterocyclic compounds. fardapaper.ir Their ability to participate in ring-forming multicomponent reactions enhances structural complexity and allows for the efficient construction of privileged scaffolds such as oxazines, chromenes, furans, and naphthopyrans. fardapaper.irresearchgate.net

Oxazines: Naphthoxazine derivatives are readily synthesized from 2-naphthol precursors. A common method is a one-pot, three-component Mannich-type condensation. For example, the reaction of a 2-naphthol derivative, an aniline (B41778), and formaldehyde (B43269), often in an aqueous medium with a catalyst like thiamine (B1217682) hydrochloride (VB1), yields 1,3-oxazine structures. academie-sciences.fracademie-sciences.fr The reaction proceeds through the formation of an imine from the aniline and formaldehyde, which is then attacked by the electron-rich naphthol ring, followed by intramolecular cyclization with a second molecule of formaldehyde. academie-sciences.fracademie-sciences.fr Another significant route to naphthoxazines is through the Betti reaction, where 2-naphthol, an aldehyde, and an amine react to form 1-(aminosubstituted methyl)-2-naphthols, known as Betti bases. nih.govrsc.org These Betti bases can then undergo ring-closure reactions with aldehydes to furnish 1,3-naphthoxazine derivatives. nih.gov

Chromenes: Chromene frameworks annulated to a naphthalene (B1677914) ring (benzochromenes) are synthesized through multicomponent reactions involving 2-naphthol derivatives. nih.gov A typical approach involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate), and a 2-naphthol derivative. ajgreenchem.comgrowingscience.com These reactions can be promoted by various catalysts, including basic catalysts like potassium fluoride (B91410) on clinoptilolite nanoparticles (KF/CP NPs) or N,N-dimethylpyridin-4-amine (DMAP), often under solvent-free or reflux conditions to produce a range of 2-amino-4H-benzochromene derivatives in good yields. nih.govgrowingscience.com

Furans: Naphthofuran derivatives are another important class of heterocycles synthesized from 2-naphthol-based starting materials. The synthesis of 1-ethyl-2-nitro-naphtho[2,1-b]furan illustrates the use of an ethyl-substituted naphthol precursor. ontosight.ai A general synthesis for naphtho[2,1-b]furans involves the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with chloroacetone (B47974) in the presence of potassium carbonate to form 2-acetylnaphtho[2,1-b]furan. medcraveonline.com This intermediate can then undergo further reactions to build more complex furan (B31954) derivatives. medcraveonline.com These syntheses are often multi-step processes that incorporate desired functional groups through targeted chemical transformations. ontosight.ai

Naphthopyrans: The synthesis of naphthopyrans can be achieved through several strategies involving 2-naphthol derivatives. One method is the tandem oxy-Michael addition/cyclization of α,β-unsaturated carbonyl compounds with naphthols, promoted by a simple base like potassium carbonate. mdpi.com Another efficient route involves the condensation of 2-naphthols with propargylic alcohols, catalyzed by reagents such as montmorillonite (B579905) K-10, to afford the corresponding naphthopyrans in high yields under mild conditions. ias.ac.in Multicomponent reactions are also employed, such as the condensation of 2-naphthol derivatives with substituted benzylidenemalononitriles, to produce 4H-naphtho[2,1-b]pyran structures. nih.gov

HeterocycleReactantsCatalyst/ConditionsGeneral OutcomeReference
Oxazine2-Naphthol, Aniline, FormaldehydeThiamine Hydrochloride (VB1) in water1,3-Naphthoxazine derivatives academie-sciences.fracademie-sciences.fr
Chromene2-Naphthol, Aldehyde, MalononitrileKF/CP NPs, solvent-free2-Amino-4H-benzochromene derivatives nih.gov
Furan2-Hydroxy-1-naphthaldehyde, ChloroacetoneK2CO3 in acetone2-Acetylnaphtho[2,1-b]furan intermediate medcraveonline.com
Naphthopyran2-Naphthol, Propargylic alcoholMontmorillonite K-10 in toluene (B28343)Naphthopyran derivatives ias.ac.in

Applications in Asymmetric Synthesis and Catalysis

Derivatives of 2-naphthol are cornerstones in the field of asymmetric synthesis and catalysis, primarily through their use in constructing highly effective chiral ligands and auxiliaries. nih.gov

BINOL (1,1'-bi-2-naphthol): BINOL is a privileged, axially chiral ligand that is fundamental to modern asymmetric catalysis. acs.orgwikipedia.org It is synthesized via the oxidative coupling of two molecules of 2-naphthol or its derivatives. nih.gov The development of enantioselective methods for this coupling has been a major area of research, employing chiral catalysts based on metals like copper, iron, vanadium, and ruthenium to produce optically active (R)- or (S)-BINOL. acs.orgwikipedia.orgnii.ac.jpsci-hub.seacs.org The resulting C2-symmetric BINOL framework is not only used directly as a ligand for transition metals but also serves as a crucial chiral starting material for a vast range of other powerful ligands, such as the well-known phosphine (B1218219) ligand BINAP. wikipedia.orgresearchgate.net

Betti Bases: Betti bases, or aminobenzylnaphthols, are another class of important chiral compounds derived from 2-naphthol. rsc.orgnih.gov They are synthesized through a one-pot multicomponent Betti reaction involving 2-naphthol, an aldehyde (aliphatic or aromatic), and an amine. nih.govresearchgate.net The inherent chirality and the presence of both a hydroxyl and an amino functional group make Betti bases effective chiral ligands and catalysts for various asymmetric transformations. nih.govresearchgate.net

The chiral ligands derived from 2-naphthol, especially BINOL and its analogues, form complexes with various metals that exhibit remarkable catalytic activity and selectivity in a wide range of enantioselective reactions. sioc-journal.cn

For example, chiral iron(II)-diphosphine oxide complexes have been developed for the enantioselective oxidative coupling of 2-naphthol derivatives, yielding enantio-enriched BINOLs. nii.ac.jpsci-hub.seresearchgate.net Similarly, chiral N,N'-dioxide–scandium(III) complexes can catalyze the highly enantioselective hydroxylative dearomatization of 2-naphthols to produce substituted ortho-quinols with high yields and enantiomeric ratios. nih.gov Chiral bimetallic oxovanadium complexes have also proven highly efficient in catalyzing the air-oxidized coupling of 2-naphthols with excellent enantioselectivities. acs.org These examples underscore the profound impact of 2-naphthol-derived catalysts in enabling the synthesis of chiral molecules with a high degree of stereocontrol.

Catalyst SystemReaction TypeSubstrateKey FindingReference
Chiral Fe(II)-diphosphine oxideEnantioselective Oxidative Coupling2-Naphthol derivativesSynthesizes optically active BINOL derivatives in high yields. nii.ac.jpsci-hub.se
Chiral N,N′-dioxide–Sc(III) complexEnantioselective Hydroxylative Dearomatization2-Naphthol derivativesAffords substituted ortho-quinols with high enantioselectivity (up to 95:5 er). nih.gov
Chiral bimetallic oxovanadium complexesEnantioselective Oxidative Coupling2-Naphthol derivativesCatalyzes air-oxidized coupling with excellent enantioselectivities (up to 97% ee). acs.org
Copper/1,5-diaza-cis-decalin complexAsymmetric Oxidative Coupling3,3′-disubstituted 2-NaphtholsPowerful catalyst for synthesizing specific BINOL derivatives and natural products. acs.org

Development of Chiral Ligands and Auxiliaries from 2-Naphthol Derivatives (e.g., BINOL and Betti Bases)

Transformations on the Naphthalene Ring and Ethyl Moiety

The 1-ethyl-2-naphthol molecule offers two primary sites for chemical transformation: the naphthalene ring system and the ethyl substituent at the C-1 position.

Transformations on the Naphthalene Ring: The naphthalene core of 1-ethyl-2-naphthol is electron-rich, making it susceptible to electrophilic substitution reactions. The hydroxyl group is strongly activating and directs incoming electrophiles primarily to the C-1 (alpha) position. Since this position is already occupied by the ethyl group, other positions on the ring become targets for substitution, depending on the reaction conditions. Nitration is a common transformation for naphthol derivatives, allowing for the introduction of a nitro group onto the aromatic ring, which can then serve as a handle for further functionalization, such as in the synthesis of 1-ethyl-2-nitro-naphtho[2,1-b]furan. ontosight.ai

Transformations on the Ethyl Moiety: The ethyl group itself can be a site of reaction. As previously mentioned, the entire C-1 position, including the ethyl group, is involved in the oxidative dearomatization of 1-ethyl-2-naphthol to yield 1-ethyl-1-hydroxynaphthalen-2(1H)-one. rsc.org In this reaction, the benzylic carbon of the ethyl group is oxidized, and the aromaticity of the ring is broken. This demonstrates a powerful transformation that alters both the substituent and the core ring structure simultaneously, converting a simple substituted naphthol into a more complex, non-aromatic keto-alcohol scaffold. rsc.org

Oxidation Reactions (e.g., to Carboxylic Acids)

The oxidation of 1-ethyl-2-naphthol presents a complex reactivity profile, influenced by the presence of both the phenolic hydroxyl group and the ethyl substituent on the activated naphthalene ring system. Unlike simple alkylbenzenes that can be oxidized at the benzylic position to yield carboxylic acids, the primary oxidation products of 1-ethyl-2-naphthol under certain conditions involve the naphthalene core and the phenolic function.

Research on the autoxidation of 1-alkyl-2-naphthols has shown that 1-ethyl-2-naphthol is susceptible to reaction with atmospheric oxygen at room temperature, even without catalysts or bases. rsc.org This reactivity highlights its relative instability in air, where the compound can transform from white crystals into a grey, oily substance. rsc.org The autoxidation process for 1-ethyl-2-naphthol is notably slower compared to its secondary alkyl counterparts (like 1-isopropyl-2-naphthol) and yields a mixture of products rather than a single compound. rsc.org

The primary products identified from the autoxidation in benzene (B151609) are:

1-Ethyl-1-hydroperoxynaphthalen-2(1H)-one : This product results from the direct uptake of oxygen by the phenol (B47542). rsc.org

A C-O coupling dimer : This product arises from the coupling of the corresponding naphthoxyl radical. This dimer can also be synthesized independently by oxidizing 1-ethyl-2-naphthol with potassium hexacyanoferrate(III). rsc.org

The formation of these products suggests a radical chain autoxidation mechanism. rsc.org While the outline mentions oxidation to carboxylic acids, this is not the primary reported pathway for 1-ethyl-2-naphthol itself under mild autoxidation conditions. More aggressive oxidation would likely lead to the cleavage of the aromatic system, a reaction typical for phenols and naphthols under strong oxidizing agents, which could eventually lead to carboxylic acids, though specific studies on this transformation for 1-ethyl-2-naphthol are not prevalent.

In a different oxidative pathway, the reaction of 1-ethyl-2-naphthol with phenylselenyl bromide in the presence of potassium carbonate leads to a hydroxylative oxidative dearomatization. This process yields 1-ethyl-1-hydroxynaphthalen-2(1H)-one, a type of ketol, in high yield (87%). rsc.org

Oxidizing Agent/ConditionsMajor Product(s)Reaction TypeReference
O₂ (air), Benzene, Room Temperature1-Ethyl-1-hydroperoxynaphthalen-2(1H)-one & C-O coupled dimerAutoxidation rsc.org
Phenylselenyl Bromide, K₂CO₃, THF1-Ethyl-1-hydroxynaphthalen-2(1H)-oneHydroxylative Oxidative Dearomatization rsc.org
Potassium Hexacyanoferrate(III)C-O coupled dimerRadical Coupling rsc.org

Reduction Reactions (e.g., Amide to Amine)

The direct reduction of 1-ethyl-2-naphthol primarily targets the naphthalene ring system rather than the hydroxyl or ethyl groups under typical catalytic hydrogenation conditions. For instance, the transfer hydrogenation of naphthol derivatives can selectively reduce one of the aromatic rings to yield tetralone structures. chinesechemsoc.org

However, the specified transformation of an amide to an amine involves a derivative of 1-ethyl-2-naphthol. This requires a multi-step synthetic sequence where the naphthol is first converted into an amide-containing molecule. A plausible route would involve:

Introduction of a nitro group via electrophilic nitration.

Reduction of the nitro group to an amine.

Acylation of the resulting amino-1-ethyl-2-naphthol to form an amide.

The final and crucial step is the reduction of this amide derivative to the corresponding amine. Amides are generally resistant to catalytic hydrogenation but can be effectively reduced by powerful hydride reagents, most commonly lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the amide carbonyl group, which is ultimately converted into a methylene (CH₂) group.

For a hypothetical amide derivative, N-acetyl-x-amino-1-ethyl-2-naphthol, the reduction would be as follows:

Starting Material (Hypothetical)Reagent(s)ProductGeneral Reaction TypeReference
N-acetyl-x-amino-1-ethyl-2-naphthol1. LiAlH₄, THF 2. H₂Ox-(Ethylamino)-1-ethyl-2-naphtholAmide Reduction
Amide derivatives of NaphthaleneBorane (B₂H₆) in THFCorresponding amineAmide Reduction ias.ac.in

This reduction is a robust method for preparing amines from amides and is effective for both acyclic and cyclic (lactam) systems. Borane complexes in solvents like tetrahydrofuran (THF) are also utilized for the reduction of naphthalene-derived amides to their corresponding amines. ias.ac.in

Electrophilic Substitution Reactions on the Naphthalene Ring

The naphthalene ring of 1-ethyl-2-naphthol is highly activated towards electrophilic substitution due to the potent electron-donating effect of the hydroxyl group. The -OH group strongly directs incoming electrophiles primarily to the ortho (C-1) and para (C-4) positions. In 2-naphthol, the C-1 position is the most nucleophilic and typically the primary site of substitution. libretexts.org

In the case of 1-ethyl-2-naphthol, the most reactive C-1 position is already occupied by an ethyl group. This has two significant consequences for further electrophilic substitution:

Steric Hindrance : The ethyl group at C-1 sterically hinders attack at that position and may also impede attack at the adjacent C-8 position on the other ring.

Directing Effects : The combined directing effects of the strongly activating -OH group at C-2 and the weakly activating alkyl group at C-1 will govern the position of the next substituent. The hydroxyl group's influence remains dominant.

Given that C-1 is blocked, the next most favored position for electrophilic attack on the same ring is C-4. However, substitution on the second ring, particularly at the C-6 position, is also a common outcome in the functionalization of 2-naphthol derivatives.

An example of electrophilic substitution is the formation of 1-ethyl-2-naphthol itself. The gas-phase alkylation of 2-naphthol with ethanol over a composite H-mordenite catalyst yields 1-ethyl-2-naphthol as a major product. azjm.org This reaction demonstrates the preferential attack of an electrophile (an ethyl cation or its equivalent) at the C-1 position of the 2-naphthol core. The process can also lead to the formation of other isomers, such as 3-ethyl- and 4-ethyl-2-naphthols, as side-products. azjm.org Another relevant reaction is the photochemical reaction of 2-naphthol with ethylene (B1197577) in the presence of aluminum halides, which can yield 2-ethyl-1-naphthol as a major side product via a Friedel-Crafts-type alkylation. acs.org

ReactionElectrophile SourceMajor ProductPredicted Minor Product(s)Reference
Alkylation of 2-NaphtholEthanol / H-Mordenite1-Ethyl-2-naphthol2-Ethoxynaphthalene (B165321), 3-Ethyl-2-naphthol azjm.org
Nitration of 1-Ethyl-2-naphthol (Predicted)HNO₃/H₂SO₄4-Nitro-1-ethyl-2-naphthol6-Nitro-1-ethyl-2-naphthol, 8-Nitro-1-ethyl-2-naphthol uobabylon.edu.iq
Bromination of 1-Ethyl-2-naphthol (Predicted)Br₂4-Bromo-1-ethyl-2-naphthol6-Bromo-1-ethyl-2-naphthol uobabylon.edu.iq

Further electrophilic reactions on 1-ethyl-2-naphthol, such as nitration or halogenation, would be expected to substitute at the C-4, C-6, or C-8 positions, with the precise outcome depending on the specific reagents and reaction conditions.

Concluding Remarks and Future Research Directions

Summary of Key Research Findings on 2-Naphthol (B1666908), 1-ethyl-

The synthesis of 1-ethyl-2-naphthol is a key area of investigation. One of the primary methods for its preparation is the alkylation of 2-naphthol with ethanol (B145695). azjm.org This reaction is typically performed in the gas phase over a solid acid catalyst. The process is complex, yielding a mixture of products including 2-ethoxynaphthalene (B165321), other ethylated 2-naphthols (3-ethyl- and 4-ethyl-), diethylnaphthols, and various ethyl derivatives of naphthalene (B1677914). azjm.org The selectivity towards 1-ethyl-2-naphthol is a critical aspect of these studies, with researchers aiming to optimize conditions to maximize its formation.

Identification of Research Gaps and Challenges

Despite the existing research, several gaps and challenges remain in the understanding and application of 2-Naphthol, 1-ethyl-. A significant challenge lies in the selective synthesis of 1-ethyl-2-naphthol. The alkylation of 2-naphthol often leads to a mixture of isomers and other byproducts, making the isolation of pure 1-ethyl-2-naphthol difficult and potentially costly. azjm.org While catalytic studies have aimed to improve selectivity, further research into more efficient and selective catalytic systems is warranted.

Furthermore, there is a noticeable lack of comprehensive studies on the specific applications of 2-Naphthol, 1-ethyl-. While its parent compound, 2-naphthol, has a wide range of uses in dyes, pharmaceuticals, and as an antioxidant, the specific properties and potential applications of the 1-ethyl derivative are not well-documented in publicly available literature. nih.govchemicalbook.comchemicalbook.com This represents a significant research gap that could be addressed by investigating its biological activity, material properties, and potential as a precursor for other valuable chemicals.

Perspectives on Novel Synthetic Routes and Applications

Future research could explore novel synthetic routes to overcome the selectivity challenges in the production of 2-Naphthol, 1-ethyl-. This could involve the development of new catalysts with tailored active sites that favor the formation of the 1-ethyl isomer. Alternative synthetic strategies, such as regioselective functionalization of pre-formed naphthalene skeletons, could also be investigated.

Given the diverse applications of other naphthol derivatives, there is considerable potential for discovering novel applications for 2-Naphthol, 1-ethyl-. chemicalbook.comfardapaper.ir Research into its biological properties could reveal potential uses in pharmaceuticals or agrochemicals. For instance, many naphthol derivatives exhibit antimicrobial or anticancer activities. mdpi.com Investigating the material science aspects of 2-Naphthol, 1-ethyl- and its polymers could lead to the development of new materials with unique optical or electronic properties. The presence of the ethyl group at the 1-position may influence its reactivity and steric hindrance, potentially leading to unique properties compared to its parent compound, 2-naphthol. chegg.com

Potential for Further Computational and Mechanistic Studies

Computational and mechanistic studies can provide valuable insights into the synthesis and properties of 2-Naphthol, 1-ethyl-. Density Functional Theory (DFT) calculations could be employed to model the alkylation reaction of 2-naphthol, helping to understand the factors that govern the regioselectivity of ethylation. Such studies have been successfully applied to understand the chlorination mechanism of 2-naphthol. researchgate.net

Further mechanistic studies on the formation of 1-ethyl-2-naphthol are crucial for optimizing its synthesis. Investigating the reaction pathways and the role of different catalysts can lead to the design of more efficient synthetic processes. lookchem.com Computational analysis can also be used to predict the physicochemical properties and potential biological activities of 2-Naphthol, 1-ethyl-, guiding experimental research towards the most promising applications. ijstr.orgresearchgate.net Understanding the reaction mechanism is key to controlling the product distribution and improving the yield of the desired 1-ethyl-2-naphthol. asianpubs.org

Q & A

Basic Research Questions

Q. How can isotopic labeling and substitution studies elucidate the conformational structures of 1-ethyl-2-naphthol?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C substitution) combined with microwave spectroscopy allows precise determination of substitution structures and semi-experimental effective structures. For example, analyzing natural abundance isotopologues of cis- and trans-conformers provides insights into non-covalent H–H interactions and molecular geometry . This approach is critical for resolving steric effects introduced by substituents like the ethyl group in 1-ethyl-2-naphthol.

Q. What experimental techniques are recommended for assessing the purity of synthesized 1-ethyl-2-naphthol?

  • Methodological Answer : Melting point analysis is a foundational method. A broad or depressed melting range (e.g., 115–121°C vs. literature values of 121–123°C) indicates impurities. Recrystallization from solvents like ethyl acetate followed by comparative melting point analysis can identify purification inefficiencies . Coupling this with NMR spectroscopy (e.g., monitoring proton shifts) enhances impurity detection .

Q. How can fluorescence spectroscopy be optimized for quantifying 1-ethyl-2-naphthol in mixed samples?

  • Methodological Answer : Improved FastICA-SVR algorithms enhance spectral resolution in mixtures. Key steps include:

  • Preprocessing fluorescence spectra to reduce noise.
  • Applying negative entropy-based FastICA for component separation.
  • Using support vector regression (SVR) for quantification, achieving RMSEP values <0.12 μg·L⁻¹.
    This method is validated via recovery rates (96–105%) and correlation coefficients (r > 0.998) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of 1-ethyl-2-naphthol derivatives for bioactive compound development?

  • Methodological Answer : Chiral catalysts, such as N,N′-dioxide–Sc(III) complexes, facilitate asymmetric hydroxylative dearomatization. Key considerations:

  • Steric hindrance at C3/C4 positions of 2-naphthol impacts enantioselectivity.
  • NMR titration experiments confirm ligand-substrate interactions (e.g., Re-face shielding by amide groups).
  • Optimizing reaction conditions (e.g., solvent, temperature) improves yields of lacinilene derivatives .

Q. How can HPLC enantioseparation resolve stereoisomers of 1-ethyl-2-naphthol derivatives?

  • Methodological Answer : Use immobilized polysaccharide-based chiral stationary phases (e.g., IP-CF6). Parameters to optimize:

  • Mobile phase composition (e.g., n-hexane/ethanol ratios).
  • Retention factors (k′) and separation factors (α) for stereoisomers.
  • Resolution (RS) values >1.5 ensure baseline separation, validated via chromatographic data tables .

Q. How should researchers address contradictory toxicological data on 1-ethyl-2-naphthol’s metabolic effects?

  • Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s criteria in Table B-1):

  • Prioritize peer-reviewed studies on metabolic pathways (e.g., naphthalene → 2-naphthol conversion).
  • Use retrospective cohort studies to assess dose-response relationships.
  • Disentangle confounding factors (e.g., tobacco smoke vs. environmental PAHs) via biomarker specificity analysis (e.g., 1-OHP vs. 2-naphthol) .

Q. What multi-step synthesis routes are effective for functionalizing 1-ethyl-2-naphthol into heterocyclic compounds?

  • Methodological Answer : Modified Mannich reactions enable simultaneous utilization of amino, hydroxyl, and alkyl groups. Steps include:

  • Reacting 1-(aminobenzyl)-2-naphthol with dialdehydes to form flexible heterocycles.
  • Conformational analysis via NMR and molecular modeling to resolve steric/electronic effects.
  • Purification via recrystallization from ethanol or acetic acid .

Notes on Evidence Utilization

  • Excluded non-reliable sources (e.g., www.pharmacompass.com ) per guidelines.
  • Focused on peer-reviewed methods (e.g., isotopic labeling, catalytic synthesis) and toxicological frameworks.
  • Integrated data tables (e.g., chromatographic parameters , melting point ranges ) for reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.